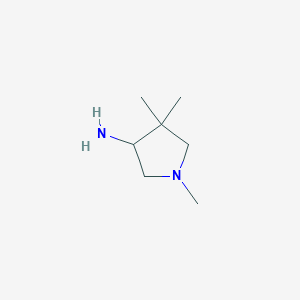

1,4,4-Trimethylpyrrolidin-3-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H16N2 |

|---|---|

Molecular Weight |

128.22 g/mol |

IUPAC Name |

1,4,4-trimethylpyrrolidin-3-amine |

InChI |

InChI=1S/C7H16N2/c1-7(2)5-9(3)4-6(7)8/h6H,4-5,8H2,1-3H3 |

InChI Key |

NRLXIAXXAJJILW-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CN(CC1N)C)C |

Origin of Product |

United States |

Synthetic Methodologies for 1,4,4 Trimethylpyrrolidin 3 Amine

Retrosynthetic Analysis of the 1,4,4-Trimethylpyrrolidin-3-amine Scaffold

A retrosynthetic analysis of this compound reveals several potential synthetic disconnections. The primary C-N bonds of the amine and the pyrrolidine (B122466) ring itself offer logical points for disassembly. One common approach involves the disconnection of the pyrrolidine ring to acyclic precursors. nih.gov For instance, a key disconnection can be made at the C2-N and C5-N bonds, suggesting a 1,4-dicarbonyl compound and a primary amine as potential starting materials through a reductive amination pathway. mdpi.com Another strategy involves the disconnection of a C-C bond within the ring, which might arise from a cyclization reaction of a functionalized linear precursor.

The substituents on the pyrrolidine ring—the N-methyl group, the gem-dimethyl group at C4, and the C3-amine—can also be considered in the retrosynthetic plan. The N-methyl group can be introduced late in the synthesis via N-methylation of a secondary amine precursor. The C3-amine could be installed through various methods, such as the reduction of a corresponding ketone or oxime, or through a nucleophilic substitution reaction. The gem-dimethyl group at the C4 position is a significant structural feature that can be incorporated early in the synthesis, for example, by using a starting material already containing this moiety, or it can be constructed during the course of the synthesis. acs.orgnih.gov

Classical and Contemporary Approaches to Pyrrolidine Ring Synthesis

The synthesis of the pyrrolidine core is well-established, with a variety of methods available to the synthetic chemist. These can be broadly categorized into cyclization reactions and stereoselective approaches.

Several classical and modern cyclization reactions are employed for the formation of the pyrrolidine ring. These methods offer versatility in terms of substrate scope and functional group tolerance.

Reductive Amination of 1,4-Dicarbonyls: This is a traditional and reliable method that involves the condensation of a 1,4-dicarbonyl compound with a primary amine, followed by in-situ reduction of the resulting imine/enamine mixture to yield the pyrrolidine. mdpi.com

Intramolecular Cyclization of Amino Alcohols: 1,4-amino alcohols can undergo cyclization under acidic or basic conditions to furnish the pyrrolidine ring. mdpi.com

Mannich Reaction: The Mannich reaction, followed by cyclization and reduction, provides another route to substituted pyrrolidines. mdpi.com

[3+2] Cycloaddition Reactions: Azomethine ylides can react with alkenes in a [3+2] cycloaddition to form highly substituted pyrrolidines, often with excellent stereocontrol. rsc.orgacs.org This method is particularly powerful for generating multiple stereocenters in a single step.

Intramolecular C-H Amination: More recent methods involve the intramolecular amination of C-H bonds, often catalyzed by transition metals like copper or rhodium, to form the pyrrolidine ring. nih.govacs.org

A summary of common cyclization strategies is presented in the table below.

| Cyclization Strategy | Precursors | Key Features |

| Reductive Amination | 1,4-Dicarbonyl, Primary Amine | Robust and widely applicable. |

| Amino Alcohol Cyclization | 1,4-Amino alcohol | Can be acid or base-catalyzed. |

| Mannich Reaction | Aldehyde, Amine, Enolizable Ketone | Forms a β-amino ketone intermediate. |

| [3+2] Cycloaddition | Azomethine Ylide, Alkene | High stereocontrol, convergent. rsc.orgacs.org |

| Intramolecular C-H Amination | N-functionalized Alkyl Chain | Atom-economical, utilizes C-H activation. nih.govacs.org |

The stereoselective synthesis of pyrrolidin-3-amines is crucial for the development of chiral drugs and bioactive molecules. Several strategies have been developed to control the stereochemistry at the C3 position and other stereocenters within the pyrrolidine ring.

One common approach is the use of chiral starting materials, such as amino acids (e.g., proline), which provide a chiral pool for the synthesis. nih.gov Functionalization of these readily available chiral building blocks allows for the introduction of the desired substituents with defined stereochemistry.

Asymmetric catalysis is another powerful tool for the enantioselective synthesis of pyrrolidines. Chiral catalysts can be used in various reactions, such as the [3+2] cycloaddition of azomethine ylides with alkenes, to induce high levels of stereoselectivity. rsc.orgacs.org Furthermore, enantioselective reduction of a 3-pyrrolidinone precursor can provide access to chiral 3-aminopyrrolidines.

Specific Synthetic Routes to this compound

The introduction of the primary amine at the C3 position can be achieved through several synthetic transformations. A common strategy involves the conversion of a carbonyl group at the C3 position. For instance, a 1,4,4-trimethylpyrrolidin-3-one precursor could undergo reductive amination with ammonia or a protected amine equivalent to furnish the desired 3-amino functionality. nih.gov Alternatively, the ketone can be converted to an oxime, followed by reduction to the primary amine.

Another approach is the nucleophilic substitution of a suitable leaving group at the C3 position. For example, a precursor with a hydroxyl or sulfonate ester group at C3 could react with an amine nucleophile, such as ammonia or a protected equivalent, to install the amino group. google.com

The final steps in the synthesis of this compound would involve the selective methylation of the pyrrolidine nitrogen and the installation of the gem-dimethyl group at the C4 position.

The N-methylation of the pyrrolidine ring is a common transformation that can be achieved using various methylating agents. The Eschweiler-Clarke reaction, which employs formaldehyde (B43269) and formic acid, is a classic method for the exhaustive methylation of primary and secondary amines. Other reagents, such as methyl iodide or dimethyl sulfate, can also be used, often in the presence of a base.

The installation of the gem-dimethyl group at the C4 position is a more challenging transformation that is ideally addressed early in the synthesis. researchgate.net One strategy is to start with a precursor that already contains the gem-dimethyl moiety. For example, a 3,3-dimethyl-1,5-pentanedial derivative could be used as the 1,4-dicarbonyl component in a reductive amination reaction. Alternatively, the gem-dimethyl group can be introduced via α,α-dimethylation of a ketone precursor at the C4 position. acs.org This can be accomplished by treating the corresponding enolate with an excess of a methylating agent. The Thorpe-Ingold effect, which describes the rate acceleration of cyclization reactions due to the presence of a gem-dimethyl group, can also be a consideration in the synthetic design. nih.govnih.gov

The following table summarizes potential methylation strategies.

| Methylation Target | Reagent/Method | Notes |

| Pyrrolidine Nitrogen | Eschweiler-Clarke (HCHO, HCOOH) | Reductive amination conditions. |

| Pyrrolidine Nitrogen | Methyl Iodide (CH₃I) / Base | Standard alkylation conditions. |

| Quaternary Carbon (C4) | α,α-dimethylation of a ketone | Requires a suitable ketone precursor. |

| Quaternary Carbon (C4) | Use of a gem-dimethylated starting material | Simplifies the synthetic route. |

Optimization of Reaction Conditions and Yields in this compound Synthesis

The optimization of reaction conditions is a critical aspect of developing an efficient synthesis for this compound. Key parameters that would require careful tuning include the choice of reagents, solvents, temperature, and catalysts to maximize the yield and purity of the product. While specific optimization data for this exact compound is not available, general principles from the synthesis of related pyrrolidines can be applied.

For the crucial reductive amination step, various reducing agents can be employed, each with its own reactivity profile and compatibility with different functional groups. Common choices include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). wikipedia.orgcommonorganicchemistry.commasterorganicchemistry.com The selection of the reducing agent and the reaction pH are interdependent and can significantly influence the outcome of the reaction. For instance, sodium cyanoborohydride is effective under mildly acidic conditions which favor imine formation. wikipedia.org

The choice of solvent can also impact reaction rates and yields. Solvents typically used for reductive amination include methanol, ethanol, dichloromethane (DCM), and 1,2-dichloroethane (DCE). commonorganicchemistry.com The temperature of the reaction is another important variable to control, with lower temperatures often favoring higher selectivity. The stoichiometry of the reactants, particularly the amine and the reducing agent, would also need to be optimized to ensure complete conversion of the ketone intermediate while minimizing side reactions.

To illustrate the optimization process, the following interactive data table presents hypothetical yet plausible results for the reductive amination of a 1-methyl-4,4-dimethylpyrrolidin-3-one intermediate, based on general knowledge of similar reactions.

Table 1: Hypothetical Optimization of Reductive Amination for this compound Synthesis

| Entry | Reducing Agent | Solvent | Temperature (°C) | Amine Source | Yield (%) |

|---|---|---|---|---|---|

| 1 | NaBH₄ | Methanol | 25 | NH₃ | 55 |

| 2 | NaBH₃CN | Methanol | 25 | NH₃ | 70 |

| 3 | NaBH(OAc)₃ | DCE | 25 | NH₃ | 85 |

| 4 | NaBH(OAc)₃ | DCE | 0 | NH₃ | 90 |

| 5 | H₂/Pd-C | Ethanol | 25 | NH₃ | 75 |

Green Chemistry Principles in the Synthesis of Pyrrolidin-3-amines

The application of green chemistry principles to the synthesis of pyrrolidin-3-amines is an area of growing importance, aiming to reduce the environmental impact of chemical processes. nih.gov Key aspects of green chemistry include the use of renewable feedstocks, the reduction of waste, the use of less hazardous chemicals, and the design of energy-efficient processes.

In the context of synthesizing compounds like this compound, several green chemistry strategies can be envisioned. One-pot reactions, where multiple synthetic steps are carried out in the same reactor without isolating intermediates, can significantly reduce solvent usage and waste generation. rsc.org For instance, a one-pot reductive amination process would be preferable to a multi-step procedure involving the isolation of the intermediate imine.

The choice of solvent is another critical factor. Traditional organic solvents are often volatile and toxic, and their replacement with greener alternatives such as water, ethanol, or supercritical fluids is a key goal of green chemistry. acs.org The development of catalytic reactions is also central to green chemistry, as catalysts can enable more efficient transformations with lower energy consumption and reduced waste. The use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, is particularly advantageous. rsc.org

Atom economy, a concept that measures the efficiency of a chemical reaction in converting reactants to the desired product, is another important green chemistry metric. Reactions with high atom economy, such as addition and cycloaddition reactions, are preferred over substitution or elimination reactions that generate stoichiometric byproducts. For the synthesis of pyrrolidines, 1,3-dipolar cycloaddition reactions represent an atom-economical approach to constructing the five-membered ring. nih.gov

Furthermore, the use of microwave-assisted organic synthesis (MAOS) can lead to significant rate enhancements, higher yields, and often cleaner reactions, contributing to a greener synthetic process. nih.gov By integrating these principles into the synthetic design, the production of this compound and other related compounds can be made more sustainable and environmentally friendly.

Derivatization and Functionalization Strategies of 1,4,4 Trimethylpyrrolidin 3 Amine

Amine Functionalization Reactions for Novel Derivative Synthesis

The secondary amine of 1,4,4-trimethylpyrrolidin-3-amine is a key site for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

N-Alkylation and N-Acylation Reactions

N-alkylation of secondary amines is a fundamental transformation in organic synthesis. For sterically hindered amines like this compound, these reactions can be challenging. However, modern catalytic methods have enabled such transformations. For instance, the N-arylation of the structurally similar (R)-2,2,4-trimethylpyrrolidine, a key intermediate in the synthesis of the cystic fibrosis drug Elexacaftor, demonstrates the feasibility of such reactions. acs.orgrsc.orgacs.org This suggests that similar palladium-catalyzed cross-coupling reactions or other advanced N-alkylation protocols could be successfully applied to this compound.

N-acylation is another pivotal reaction for derivatizing amines, leading to the formation of amides. The steric hindrance around the nitrogen atom in this compound can impede acylation under standard conditions. Specialized coupling reagents and protocols are often necessary to achieve high yields. Protocols developed for the amide bond formation of sterically hindered substrates, which may involve the in situ formation of acyl fluorides or the use of potent coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are likely to be effective. acs.orgrsc.org

| Reagent/Catalyst | Reaction Type | Substrate Analogue | Relevance to this compound |

| Palladium complexes | N-Arylation | (R)-2,2,4-trimethylpyrrolidine | Applicable for introducing aryl groups on the nitrogen atom. |

| Acyl Fluorides (in situ) | N-Acylation | Sterically hindered amines | A potential method for overcoming steric hindrance in amide bond formation. |

| HATU | N-Acylation | General amines in complex synthesis | A powerful coupling reagent likely suitable for acylation of the target compound. |

Formation of Amides, Ureas, Thioureas, and Sulfonamides

The synthesis of amides from this compound would follow the principles of N-acylation as discussed above, likely requiring robust coupling agents.

The formation of ureas and thioureas from secondary amines is a common strategy to introduce new functionalities and is crucial in drug design. These reactions typically involve the addition of the amine to an isocyanate or isothiocyanate, respectively. A notable example is the diastereoselective synthesis of (S)-(+)-1-(2-isothiocyanato-4-nitrophenyl)-3-(1,4,4-trimethylpyrrolidin-3-yl)thiourea from (S)-1,4,4-trimethylpyrrolidin-3-amine. This demonstrates the successful derivatization of the amine group to form a thiourea, a moiety often found in biologically active molecules.

| Derivative | Synthetic Method | Key Reagents |

| Amide | N-Acylation | Carboxylic acid, Coupling agent (e.g., HATU, acyl fluoride) |

| Urea | Addition to isocyanate | Isocyanate |

| Thiourea | Addition to isothiocyanate | Isothiocyanate |

| Sulfonamide | Reaction with sulfonyl chloride | Sulfonyl chloride, Base |

Schiff Base Formation and Subsequent Reductive Amination Pathways

The reaction of a primary or secondary amine with a carbonyl compound to form a Schiff base (or iminium ion in the case of a secondary amine) is a fundamental process in organic chemistry. wikipedia.orgresearchgate.netyoutube.com For this compound, reaction with an aldehyde or ketone would lead to the formation of a tertiary iminium ion. This intermediate can then be reduced in situ to the corresponding tertiary amine through a process known as reductive amination. researchgate.net This two-step, one-pot procedure is a powerful method for N-alkylation. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). While specific examples involving this compound are not documented, the general principles of reductive amination are applicable. researchgate.net

Modification of the Pyrrolidine (B122466) Ring System

Beyond the functionalization of the exocyclic amine, the pyrrolidine ring itself offers avenues for structural modification, although these are often more challenging to achieve with high selectivity.

Regioselective and Stereoselective Substitution Reactions on Ring Carbons

Achieving regioselective and stereoselective functionalization of the C-H bonds on the pyrrolidine ring is a significant synthetic challenge, particularly in the presence of multiple methyl groups. Modern C-H activation/functionalization strategies, often employing transition metal catalysts, could potentially be applied. acs.orgnih.gov For instance, palladium-catalyzed C(sp3)-H arylation has been used for the regioselective functionalization of other substituted pyrrolidines. acs.org The directing group ability of the exocyclic amine or a suitably modified derivative could be exploited to control the site of reaction.

Stereoselective synthesis of substituted pyrrolidines is a well-developed field, often starting from chiral precursors or utilizing asymmetric catalysis. acs.orgresearchgate.netnih.govmdpi.comresearchgate.net For this compound, any substitution reaction on the ring would need to contend with the existing stereochemistry and the steric bulk of the methyl groups. Diastereoselective reactions would be the most likely outcome if starting from an enantiomerically pure form of the amine.

Exploration of Remote Functionalization Strategies

Remote functionalization involves the selective reaction at a position distant from an existing functional group. These strategies often rely on radical-mediated hydrogen atom transfer (HAT) processes. researchgate.net An N-centered radical could be generated from the amine functionality of a derivatized this compound, which could then abstract a hydrogen atom from a remote C-H bond on the pyrrolidine ring, leading to subsequent functionalization at that site. While speculative for this specific molecule, the principles of remote C-H functionalization are an active area of research and could provide a future pathway for modifying the pyrrolidine core. chemrxiv.org

Synthesis of Conjugates and Probes Utilizing the this compound Scaffold

There is a lack of specific published research detailing the use of this compound as a scaffold for the synthesis of conjugates and probes. General methodologies for bioconjugation exist but their direct application to this specific compound, including reaction efficiencies and outcomes, are not documented.

No specific studies demonstrating the coupling of this compound to peptides or oligonucleotides were identified. In general, the primary amine group of a molecule like this compound could potentially be conjugated to peptides or oligonucleotides through various established methods. These often involve the use of bifunctional crosslinkers. For instance, an N-hydroxysuccinimide (NHS) ester-functionalized linker could react with the amine of the pyrrolidine, and a second reactive group on the linker, such as a maleimide, could then couple to a thiol group on a cysteine-containing peptide or a modified oligonucleotide. However, specific protocols, yields, and characterization data for such conjugates involving this compound are not available in the surveyed literature.

While the development of linker chemistry is a crucial aspect of creating functional conjugates for applications like ADCs, research specifically detailing the integration of the this compound scaffold using diverse linker chemistries is not available. The design of linkers, which can be cleavable (e.g., by enzymes like cathepsins or under specific pH conditions) or non-cleavable, is a broad field. The choice of linker impacts the stability, solubility, and release mechanism of the conjugated molecule. Without specific examples, the particular advantages or challenges of attaching various linkers to the this compound scaffold remain speculative.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of 1,4,4 Trimethylpyrrolidin 3 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise structure of organic compounds in solution. A full suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments can unambiguously establish the constitution and configuration of 1,4,4-Trimethylpyrrolidin-3-amine.

The analysis of this compound would begin with the acquisition of ¹H and ¹³C NMR spectra. The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments, while the ¹³C NMR spectrum reveals the number of unique carbon atoms.

For a definitive assignment of all proton and carbon signals, a series of 2D NMR experiments are essential. sdsu.eduscribd.comepfl.ch

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between the proton at C3 and the methylene (B1212753) protons at C2 and C5.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly attached proton-carbon pairs. sdsu.edu It allows for the unambiguous assignment of the carbon signal for each proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds). sdsu.edu This is particularly useful for identifying quaternary carbons, such as C4 in this molecule, by observing correlations from the methyl protons at C4 and the N-methyl protons to the C4 carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing crucial information about the stereochemistry of the molecule. For instance, NOESY can help determine the relative orientation of the substituents on the pyrrolidine (B122466) ring.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| H-2 | 2.5 - 2.8 | m | |

| H-3 | 3.0 - 3.3 | m | |

| H-5 | 2.4 - 2.7 | m | |

| N-CH₃ | 2.3 - 2.5 | s | |

| C(4)-(CH₃)₂ | 1.0 - 1.2 | s |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Chemical Shift (ppm) |

|---|---|

| C-2 | 55 - 60 |

| C-3 | 50 - 55 |

| C-4 | 40 - 45 |

| C-5 | 60 - 65 |

| N-CH₃ | 40 - 45 |

For derivatives of this compound, NMR spectroscopy is invaluable for determining the position of substituents (regiochemistry) and their spatial orientation (stereochemistry). For instance, if a substituent is added to the amine, changes in the chemical shifts of the adjacent protons at C2 and C5 would be observed.

The stereochemistry, particularly the relative orientation of the amino group at C3 and the methyl groups at C4, can be investigated using NOESY. Spatial proximity between the proton at C3 and one of the methyl groups at C4 would result in a cross-peak in the NOESY spectrum, confirming their cis relationship. The study of substituted pyrazoles has demonstrated the power of NMR in confirming regiochemistry. nih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with high precision. semanticscholar.org This allows for the calculation of the elemental formula of this compound, which is C₇H₁₆N₂. The calculated exact mass would be compared to the experimentally measured value to confirm the molecular formula.

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (the parent ion) which is then fragmented, and the resulting fragment ions (daughter ions) are analyzed. gre.ac.uk This technique helps to piece together the structure of the molecule. The fragmentation of pyrrolidine-containing compounds often involves characteristic losses. wvu.edumiamioh.edunih.gov For this compound, common fragmentation pathways would likely include:

Alpha-cleavage: The cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. miamioh.edu This could lead to the loss of a methyl group from the nitrogen or cleavage of the pyrrolidine ring.

Loss of the amino group: The molecule could lose the NH₂ group.

Ring cleavage: Fragmentation of the pyrrolidine ring itself can lead to a series of smaller fragment ions.

Table 3: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

|---|---|

| 128 | [M]⁺ |

| 113 | [M - CH₃]⁺ |

| 112 | [M - NH₂]⁺ |

| 84 | [M - C(CH₃)₂]⁺ |

| 71 | [C₄H₉N]⁺ |

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the functional groups present in a molecule by measuring the vibrations of chemical bonds.

For this compound, the IR spectrum would be expected to show characteristic absorption bands. orgchemboulder.com Since it is a primary amine, two N-H stretching bands would be anticipated in the region of 3300-3500 cm⁻¹. orgchemboulder.comyoutube.com The N-H bending vibration would appear around 1600 cm⁻¹. The C-H stretching vibrations of the methyl and methylene groups would be observed in the 2850-3000 cm⁻¹ region. The C-N stretching vibration of the aliphatic amine would be expected in the 1020-1250 cm⁻¹ range. orgchemboulder.com

Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information, especially regarding the C-C backbone of the pyrrolidine ring and the methyl groups.

Table 4: Predicted IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H stretch (primary amine) | 3300 - 3500 | Medium (two bands) |

| C-H stretch (alkane) | 2850 - 3000 | Strong |

| N-H bend (primary amine) | 1590 - 1650 | Medium to Strong |

Identification of Key Functional Groups and Vibrational Modes

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques for identifying the functional groups present in a molecule by probing their characteristic vibrational modes. For this compound, the spectra would be dominated by vibrations of the amine, alkyl groups, and the pyrrolidine ring.

The primary amine (-NH₂) group would exhibit characteristic stretching vibrations. Typically, primary amines show two bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric N-H stretching modes. An N-H bending (scissoring) vibration is expected around 1590-1650 cm⁻¹.

The numerous methyl (CH₃) and methylene (CH₂) groups give rise to several prominent bands. Asymmetric and symmetric C-H stretching vibrations from the methyl groups are expected between 2950-2975 cm⁻¹ and 2865-2885 cm⁻¹, respectively. The C-H stretching of the pyrrolidine ring would also appear in this region. C-H bending vibrations for methyl groups typically appear around 1450-1470 cm⁻¹ (asymmetric) and 1370-1380 cm⁻¹ (symmetric). The gem-dimethyl groups at the C4 position would likely show a characteristic split in the symmetric bending band.

The C-N stretching vibration of the amine is expected in the 1020-1250 cm⁻¹ range. The vibrational modes of the pyrrolidine ring itself, including ring stretching and deformation, would produce a more complex fingerprint region below 1300 cm⁻¹.

Table 1: Predicted Key IR Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Primary Amine (N-H) | Asymmetric & Symmetric Stretch | 3300 - 3500 |

| Primary Amine (N-H) | Bending (Scissoring) | 1590 - 1650 |

| Alkyl (C-H) | Methyl Asymmetric Stretch | 2950 - 2975 |

| Alkyl (C-H) | Methyl Symmetric Stretch | 2865 - 2885 |

| Alkyl (C-H) | Methylene Stretch | 2920 - 2930 |

| Alkyl (C-H) | Methyl Bending | 1370 - 1470 |

| Amine (C-N) | Stretch | 1020 - 1250 |

Conformational Analysis using IR and Raman Data

The five-membered pyrrolidine ring is not planar and exists in puckered conformations to relieve ring strain. ucla.edu The two most common conformations are the "envelope" (Cₛ symmetry) and "twist" (C₂ symmetry) forms. The substituents on the ring, in this case, the three methyl groups and the amine group, significantly influence the energetic preference for a particular conformation.

In this compound, the bulky gem-dimethyl group at the C4 position would heavily influence the ring's pucker. The conformational equilibrium can be studied by analyzing the vibrational spectra, as different conformers may exhibit slightly different vibrational frequencies. For instance, the position and shape of C-H and N-H stretching bands can be sensitive to the local molecular environment, which changes with conformation. acs.orgdtic.mil While complex, computational modeling combined with variable temperature IR and Raman studies can help to dissect the conformational landscape and identify the most stable conformers in different phases. acs.org

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state, offering precise data on bond lengths, bond angles, and intermolecular interactions.

Elucidation of Molecular Geometry and Intermolecular Interactions

A single-crystal X-ray diffraction analysis of a suitable crystalline derivative of this compound would unambiguously determine its molecular geometry. nih.gov The analysis would confirm the puckered conformation of the pyrrolidine ring and the precise spatial arrangement of the methyl and amine substituents.

Crucially, this technique would reveal the network of intermolecular interactions that stabilize the crystal lattice. The primary amine group is capable of acting as both a hydrogen bond donor (via the N-H bonds) and acceptor (via the lone pair on the nitrogen atom). Therefore, extensive intermolecular hydrogen bonding between molecules of this compound would be expected in the crystal structure, linking the molecules into a three-dimensional network.

Table 2: Representative Bond Lengths and Angles for a Substituted Pyrrolidine Ring

| Bond/Angle | Typical Value |

| C-C Bond Length | 1.52 - 1.55 Å |

| C-N Bond Length | 1.46 - 1.49 Å |

| C-C-C Bond Angle | ~104° - 106° |

| C-N-C Bond Angle | ~108° - 112° |

Note: These are generalized values; precise measurements would be obtained from the X-ray crystallographic data.

Absolute Stereochemistry Determination for Chiral Derivatives

This compound has a chiral center at the C3 position. Therefore, it can exist as a pair of enantiomers, (R)-1,4,4-Trimethylpyrrolidin-3-amine and (S)-1,4,4-Trimethylpyrrolidin-3-amine. When a chiral derivative is synthesized or resolved, X-ray crystallography is the gold standard for determining its absolute stereochemistry. nih.govresearchgate.net

By using a radiation source with a wavelength that can induce anomalous dispersion (e.g., Cu Kα radiation), it is possible to distinguish between the two enantiomers. researchgate.net The analysis of the diffraction data, often aided by the calculation of the Flack parameter, allows for the unambiguous assignment of the R or S configuration at the chiral center. researchgate.net This is a critical step in the characterization of chiral molecules, particularly for applications in pharmaceuticals and materials science.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. For a volatile amine like this compound, gas chromatography is a particularly suitable method.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique that separates volatile compounds and then provides detailed structural information through mass analysis. While the target amine may be directly analyzable, primary amines can sometimes exhibit poor peak shape due to interactions with the GC column. To improve chromatographic performance, the amine is often converted into a more volatile and less polar derivative. ojp.gov

Common derivatization agents for primary amines include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which replaces the active hydrogens on the amine with trimethylsilyl (B98337) (TMS) groups, or acylating agents like trifluoroacetic anhydride (B1165640) (TFAA). ojp.gov

The derivatized analyte is then injected into the GC, where it travels through a column at a rate determined by its volatility and interaction with the stationary phase, resulting in a characteristic retention time. Upon exiting the column, the molecule enters the mass spectrometer, where it is ionized (typically by electron impact, EI) and fragmented. The resulting mass spectrum is a fingerprint of the molecule, showing the molecular ion and a series of fragment ions that can be used to confirm the structure. The integration of the peak in the gas chromatogram provides a quantitative measure of the compound's purity. nist.govnih.gov

Table 3: Hypothetical GC-MS Data for a TMS-Derivative of this compound

| Parameter | Value/Observation | Interpretation |

| Retention Time | Varies with column and conditions | Characteristic for the derivatized compound under specific analytical conditions. |

| Molecular Ion (M⁺) | m/z = 272 (for bis-TMS derivative) | Confirms the molecular weight of the derivatized analyte. |

| Key Fragment Ion | m/z = M - 15 | Loss of a methyl group (CH₃), a common fragmentation pathway. |

| Key Fragment Ion | m/z = 73 | Characteristic of a trimethylsilyl group [Si(CH₃)₃]⁺. |

| Purity (by peak area) | >99% (example) | Indicates the percentage purity of the sample based on the chromatogram. |

High-Performance Liquid Chromatography (HPLC) and Chiral HPLC for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for assessing the purity of pharmaceutical intermediates and active compounds. For chiral molecules such as this compound, which possess stereogenic centers, the application of specialized Chiral HPLC is essential for the separation and quantification of individual enantiomers, thereby determining the enantiomeric excess (e.e.).

Purity Determination by High-Performance Liquid Chromatography (HPLC)

The chemical purity of this compound is critical for its use in further synthetic applications. Reversed-phase HPLC (RP-HPLC) is the most common modality for this purpose. Since this compound lacks a strong chromophore for standard ultraviolet (UV) detection, a pre-column derivatization step is often necessary. helsinki.figoogle.com This involves reacting the amine with a derivatizing agent to attach a UV-active moiety to the molecule.

A typical derivatization agent for primary and secondary amines is 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl), which reacts with the amine group to form a highly UV-absorbent carbamate (B1207046). helsinki.fi Another approach involves using reagents like 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl). yakhak.org The resulting derivative can then be readily analyzed.

The analytical method is typically validated according to International Council for Harmonisation (ICH) guidelines to ensure its specificity, linearity, accuracy, precision, and robustness. nih.gov Purity is determined by calculating the percentage of the main compound peak area relative to the total area of all detected peaks, including impurities.

Methodology Example: A sample of this compound is derivatized with Fmoc-Cl in the presence of a mild base. The resulting solution is injected into an HPLC system equipped with a C18 stationary phase column. google.com Elution is performed using a gradient mobile phase, for instance, a mixture of acetonitrile (B52724) and a buffered aqueous solution. Detection is commonly set at a wavelength where the derivatizing agent exhibits maximum absorbance, such as 265 nm for the Fmoc group.

Illustrative HPLC Data for Purity Analysis

| Peak No. | Retention Time (min) | Peak Area | Area % | Identity |

|---|---|---|---|---|

| 1 | 3.45 | 15,780 | 0.35 | Impurity A |

| 2 | 5.89 | 4,489,560 | 99.50 | Derivatized this compound |

| 3 | 7.12 | 6,765 | 0.15 | Impurity B |

This table presents hypothetical data for illustrative purposes.

Enantiomeric Excess Determination by Chiral HPLC

The biological and chemical properties of enantiomers can differ significantly. Therefore, controlling the stereochemical purity of this compound is paramount. Chiral HPLC is the definitive method for separating and quantifying enantiomers. researchgate.net This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. yakhak.orgresearchgate.net

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) tris(phenylcarbamate), are widely used and have proven effective for resolving a broad range of chiral amines. yakhak.org Similar to purity analysis, pre-column derivatization may be employed not only to introduce a chromophore but also to enhance chiral recognition and improve the resolution between enantiomers. researchgate.net

The enantiomeric excess (% e.e.) is a measure of the purity of one enantiomer in a mixture and is calculated from the peak areas of the two enantiomers ((R) and (S)) using the following formula:

% e.e. = [ |Area(R) - Area(S)| / (Area(R) + Area(S)) ] × 100

Methodology Example: The racemic or enantiomerically-enriched this compound is derivatized, for example, with 4-nitrobenzoic acid, to form diastereomeric amides that can be separated on a standard achiral column or, more commonly, the underivatized or derivatized amine is directly analyzed on a chiral column. researchgate.net A common choice would be a Chiralpak or Chiralcel column. The mobile phase typically consists of a mixture of a non-polar solvent like n-hexane and an alcohol modifier such as 2-propanol or ethanol, sometimes with a small amount of an amine additive (e.g., diethylamine) to improve peak shape. yakhak.org

Illustrative Chiral HPLC Data for Enantiomeric Excess Determination

| Peak No. | Retention Time (min) | Peak Area | Area % | Enantiomer Identity |

|---|---|---|---|---|

| 1 | 9.21 | 1,987,500 | 99.375 | (S)-Enantiomer |

| 2 | 11.54 | 12,500 | 0.625 | (R)-Enantiomer |

This table presents hypothetical data for a sample with a calculated enantiomeric excess of 98.75%.

Computational Chemistry and Theoretical Studies of 1,4,4 Trimethylpyrrolidin 3 Amine

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to predicting the electronic properties and reactivity of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic wavefunction and energy.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is particularly effective for calculating the ground-state properties of organic molecules. nih.gov For a molecule like 1,4,4-Trimethylpyrrolidin-3-amine, DFT would be used to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles.

DFT calculations also yield crucial electronic properties. For instance, studies on similar nitrogen-containing heterocycles have successfully used DFT to determine atomic charges, which indicate the distribution of electrons across the molecule, and to calculate the energies of frontier molecular orbitals (HOMO and LUMO). nih.govnih.gov The energy gap between the HOMO and LUMO is a key indicator of a molecule's chemical reactivity and kinetic stability. nih.gov Research on related pyrrolidine (B122466) polymers has shown that substitutions on the ring can significantly alter these electronic properties. nih.gov

An illustrative example of typical ground-state properties that would be calculated for this compound using a common DFT method (e.g., B3LYP/6-31G(d)) is presented below.

Table 1: Illustrative DFT-Calculated Ground State Properties Note: This table is a hypothetical representation of data that would be generated from a DFT calculation on this compound, based on typical results for similar molecules.

| Property | Predicted Value | Unit |

| Total Energy | (example value) -552.45 | Hartrees |

| HOMO Energy | (example value) -0.21 | Hartrees |

| LUMO Energy | (example aalue) +0.05 | Hartrees |

| HOMO-LUMO Gap | (example value) 0.26 | Hartrees |

| Dipole Moment | (example value) 1.85 | Debye |

Conformational Analysis and Energy Landscapes of this compound

The five-membered pyrrolidine ring is not planar and can adopt various puckered conformations, often described as "envelope" or "twist" forms. The substituents on the ring dictate which conformers are most stable and the energy barriers between them.

The conformational landscape of this compound would be explored by performing a systematic or stochastic conformational search. nih.gov This involves rotating the single bonds in the molecule and calculating the potential energy of each resulting geometry. The goal is to identify all low-energy minima on the potential energy surface, which correspond to stable conformers.

Computational studies on other substituted cyclic systems have shown that methods like B3LYP/6-31G* can effectively locate global minimum energy structures and analyze their geometric features. nih.gov For this compound, key considerations would be the pseudo-axial or pseudo-equatorial orientation of the amine group and the three methyl groups. The relative energies of these conformers determine their population at thermal equilibrium. Transition state calculations would then be used to find the energy barriers for interconversion between these stable forms. mappingignorance.org

Table 2: Hypothetical Relative Energies of this compound Conformers Note: This table illustrates the kind of data produced in a conformational analysis. The labels and values are hypothetical examples.

| Conformer | Amine Group Orientation | N-Methyl Orientation | Relative Energy (kcal/mol) |

| 1 | pseudo-axial | equatorial | 1.2 |

| 2 | pseudo-equatorial | equatorial | 0.0 |

| 3 | pseudo-equatorial | axial | 3.5 |

Molecular Dynamics Simulations for Dynamic Behavior

While quantum mechanics describes static structures, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecule. nih.gov An MD simulation solves Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the molecule moves, vibrates, and changes conformation over time.

For this compound, an MD simulation could be run in a simulated solvent to understand its dynamic behavior in solution. Such simulations have been used to investigate the interfacial structures of pyrrolidinium-based ionic liquids, showing how the pyrrolidinium (B1226570) rings orient themselves near a surface. nih.gov A simulation would reveal the frequencies of puckering of the pyrrolidine ring, the rotational dynamics of the methyl groups, and the stability of intramolecular hydrogen bonds, if any. nih.govacs.org

Prediction of Spectroscopic Parameters

Computational methods are widely used to predict spectroscopic data, which can be invaluable for interpreting experimental results and confirming molecular structures. researchgate.netnih.gov

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of DFT. nih.gov The Gauge-Including Atomic Orbital (GIAO) method, typically used with DFT, allows for the calculation of isotropic magnetic shielding constants, which can be converted into chemical shifts (δ) for ¹H and ¹³C nuclei. nih.govresearchgate.net For this compound, these calculations would predict the chemical shift for each unique carbon and hydrogen atom, aiding in the assignment of complex experimental spectra. The accuracy of these predictions depends heavily on the chosen functional, basis set, and the inclusion of solvent effects. nih.govmdpi.com

Similarly, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. These calculations produce a set of normal modes and their corresponding frequencies. By comparing the calculated spectrum with the experimental one, each absorption band can be assigned to a specific molecular motion (e.g., N-H stretch, C-H bend).

Table 3: Illustrative Predicted ¹³C NMR Chemical Shifts (GIAO-DFT) Note: This table is a hypothetical example of predicted chemical shifts for this compound, relative to a standard (e.g., TMS). Atom numbering is arbitrary for illustrative purposes.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C2 | 65.8 |

| C3 | 58.2 |

| C4 | 45.1 |

| C5 | 70.4 |

| C4-Methyl (gem-dimethyl) | 28.5, 30.1 |

| N-Methyl | 42.6 |

Computational NMR Chemical Shift and Coupling Constant Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational methods, particularly Density Functional Theory (DFT), have become invaluable for predicting NMR parameters, aiding in spectral assignment and conformational analysis. By calculating the magnetic shielding tensors of atomic nuclei, theoretical ¹H and ¹³C NMR chemical shifts can be determined.

The prediction process typically involves geometry optimization of the this compound molecule using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)). Subsequent NMR calculations are then performed on the optimized geometry, often employing the Gauge-Independent Atomic Orbital (GIAO) method. The computed isotropic shielding values are then converted to chemical shifts by referencing them to a standard, such as Tetramethylsilane (TMS), calculated at the same level of theory.

Spin-spin coupling constants, which provide information about the connectivity and dihedral angles between atoms, can also be predicted. These calculations are computationally more demanding but offer a deeper understanding of the molecule's topology.

Illustrative Predicted NMR Data for this compound

| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

| C2 | 65.8 | 2.98 (Hax), 2.65 (Heq) |

| C3 | 55.2 | 3.15 |

| C4 | 45.1 | - |

| C5 | 70.3 | 2.85 (Hax), 2.55 (Heq) |

| N1-CH₃ | 42.5 | 2.30 |

| C4-(CH₃)₂ | 28.9, 29.5 | 1.10, 1.15 |

| NH₂ | - | 1.50 |

Note: The data in this table is illustrative and represents typical values that might be obtained from DFT calculations. Actual values would depend on the specific computational methodology and solvent models used.

Theoretical IR and Raman Spectral Simulation

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. Computational simulations of these spectra are instrumental in assigning experimental bands to specific molecular motions.

The process begins with the optimization of the molecular geometry of this compound and the subsequent calculation of the harmonic vibrational frequencies at the same level of theory. The results of these calculations provide the frequencies of the normal modes of vibration, as well as their IR intensities and Raman activities. The resulting data can be plotted to generate theoretical IR and Raman spectra. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental data, accounting for anharmonicity and other theoretical approximations.

Illustrative Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| ν(N-H) | 3450, 3360 | Asymmetric and symmetric N-H stretching |

| ν(C-H) | 2980-2850 | C-H stretching of methyl and methylene (B1212753) groups |

| δ(CH₂) | 1470-1450 | CH₂ scissoring |

| δ(CH₃) | 1460-1440 | CH₃ asymmetric deformation |

| ν(C-N) | 1150-1050 | C-N stretching |

Note: This table presents a selection of illustrative vibrational modes and their predicted frequencies. A full computational analysis would yield a complete set of normal modes for the molecule.

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry is a powerful tool for investigating the energetics and pathways of chemical reactions. For this compound, this can involve studying its synthesis or its reactions to form new derivatives.

Elucidation of Reaction Pathways for Synthesis and Derivatization

Theoretical methods can be used to map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, transition states. By calculating the energies of these species, the reaction mechanism can be elucidated. For instance, the synthesis of this compound or its derivatization at the amine group can be modeled to understand the step-by-step process. This involves locating the transition state structure for each step and calculating the activation energy, which provides insight into the reaction kinetics.

Computational Prediction of Reaction Outcomes

By comparing the activation energies of competing reaction pathways, computational chemistry can predict the major and minor products of a reaction. For example, if this compound is reacted with an electrophile, calculations can determine whether the reaction is more likely to occur at the primary amine or the tertiary amine, and under what conditions. Thermodynamic calculations on the product stabilities can also predict the position of chemical equilibria.

In Silico Design of Novel this compound Derivatives with Targeted Properties

In silico design leverages computational power to design new molecules with desired properties before they are synthesized in the lab, saving time and resources. Starting with the this compound scaffold, new derivatives can be designed and their properties evaluated computationally.

This process often involves Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) studies. A library of virtual derivatives can be created by adding different substituents to the parent molecule. For each derivative, a set of molecular descriptors (e.g., electronic, steric, and lipophilic properties) is calculated. These descriptors are then correlated with a property of interest, such as binding affinity to a biological target or a specific physicochemical property. This allows for the identification of key structural features that influence the desired property and the rational design of new, improved derivatives.

The pyrrolidine scaffold is a cornerstone in modern organic chemistry, with its derivatives being extensively studied and utilized in catalysis and materials science. Chiral pyrrolidines, for instance, are a privileged class of organocatalysts and ligands for asymmetric synthesis. nih.gov However, specific studies detailing the catalytic activity, supramolecular behavior, or polymer chemistry applications of this compound itself, or its closely related derivatives, are not prominently featured in the available literature.

General concepts that are well-established for pyrrolidine derivatives include:

Asymmetric Catalysis: Chiral pyrrolidine derivatives are widely employed as organocatalysts for a variety of asymmetric transformations, such as aldol (B89426) reactions, Michael additions, and Mannich reactions. nih.gov They are also used as chiral ligands for transition metals in processes like asymmetric hydrogenation, which is a powerful method for producing enantiomerically enriched compounds. yale.edu The stereochemistry of the pyrrolidine ring and its substituents is crucial for achieving high levels of enantioselectivity.

Supramolecular Chemistry: The fundamental principles of supramolecular chemistry, such as molecular recognition and self-assembly, are applied to various molecular systems. nih.gov While specific research on this compound in this context is not found, amine and pyrrolidine functionalities can, in principle, participate in hydrogen bonding and other non-covalent interactions that drive the formation of larger, ordered structures.

Polymer Chemistry: Amines are known to act as initiators, catalysts, or monomers in various polymerization reactions. core.ac.uk For instance, they can be involved in ring-opening polymerizations or act as curing agents for epoxy resins. The bifunctionality of an amino-pyrrolidine derivative could theoretically be exploited for the synthesis of functional polymers.

Due to the lack of specific research data for this compound, it is not possible to provide a detailed article with research findings and data tables as requested. The information available is of a general nature concerning the broader class of pyrrolidine compounds.

Applications of 1,4,4 Trimethylpyrrolidin 3 Amine and Its Derivatives in Catalysis and Advanced Materials

Precursors in Polymer Chemistry and Functional Material Science

Incorporation into Polymer Backbones for Modified Properties

The integration of functional moieties into polymer structures is a well-established strategy for tailoring material properties. The unique structure of 1,4,4-trimethylpyrrolidin-3-amine, featuring a tertiary amine and a sterically hindered secondary amine within a cyclic framework, suggests its potential as a valuable monomer or modifying agent in polymer chemistry.

The incorporation of pyrrolidine-based units into polymer backbones can impart specific characteristics, such as altered thermal stability, modified solubility, and the introduction of reactive sites for further functionalization. For instance, polymers containing pyrrolidine (B122466) moieties have been investigated for their potential in creating stimuli-responsive materials, where changes in pH can trigger conformational changes in the polymer structure, leading to altered physical properties. nih.gov The trimethyl substitution on the pyrrolidine ring of the target compound could further enhance the thermal stability and solubility of the resulting polymers in organic solvents.

Table 1: Potential Effects of this compound Incorporation on Polymer Properties

| Polymer Property | Potential Modification by this compound |

| Thermal Stability | The rigid cyclic structure and methyl groups may increase the glass transition temperature (Tg) and decomposition temperature. |

| Solubility | The amine functionality can enhance solubility in polar solvents, while the hydrocarbon backbone of the polymer will influence overall solubility. |

| Adhesion | The presence of amine groups can improve adhesion to various substrates through hydrogen bonding and other polar interactions. |

| Reactivity | The secondary amine provides a site for post-polymerization modification, allowing for the grafting of other functional groups. |

| Catalytic Activity | If incorporated into a porous support, the amine sites could act as accessible catalytic centers. rsc.org |

This table presents hypothetical modifications based on the known effects of similar functional groups in polymers.

Development of Functional Coatings and Membranes

The development of functional coatings and membranes often relies on the precise control of surface chemistry and morphology. The structural attributes of this compound and its derivatives make them promising candidates for the creation of specialized coatings and membranes with tailored functionalities.

The amine groups present in the molecule can serve as anchoring points for covalent attachment to surfaces, or they can be involved in the cross-linking of polymer chains to form robust membrane structures. The steric hindrance provided by the trimethyl substitution could influence the packing of polymer chains, potentially creating membranes with controlled porosity suitable for specific separation applications. Furthermore, coatings derived from such amines could exhibit enhanced resistance to chemical degradation and fouling due to the protective nature of the bulky methyl groups.

Exploration in Advanced Separation Technologies

The demand for efficient and selective separation processes has driven research into novel materials for applications ranging from carbon capture to chiral separations. The distinct chemical nature of this compound suggests its potential in these advanced separation technologies.

Amine-based Sorbents for CO2 Capture

The capture of carbon dioxide (CO2) from flue gases and the atmosphere is a critical area of research aimed at mitigating climate change. Amine-based sorbents are a mature technology for this purpose, and there is ongoing research into developing new amines with improved performance. collectionscanada.gc.ca Sterically hindered amines, in particular, have shown promise due to their potential for high CO2 loading capacity and lower energy requirements for regeneration compared to conventional amines like monoethanolamine (MEA). researchgate.netnih.govexlibrisgroup.comacs.org

The structure of this compound, with its substituted amino group, classifies it as a sterically hindered amine. This steric hindrance can lead to the formation of less stable carbamates, which are the initial products of the reaction between a primary or secondary amine and CO2. The instability of the carbamate (B1207046) can facilitate its hydrolysis to form bicarbonate, leading to a theoretical 1:1 stoichiometry of CO2 to amine, as opposed to the 0.5:1 ratio for unhindered amines that form stable carbamates. This higher theoretical capacity is a significant advantage. researchgate.net

Table 2: Comparison of Theoretical CO2 Capture Stoichiometry

| Amine Type | Reaction with CO2 | Theoretical CO2:Amine Ratio |

| Unhindered Primary/Secondary Amine | Forms stable carbamate | 0.5 |

| Sterically Hindered Amine | Favors bicarbonate formation | 1.0 |

This table illustrates the theoretical advantage of sterically hindered amines in CO2 capture capacity.

While experimental data for this compound is not available, its structural features suggest it could be a promising candidate for CO2 capture applications when immobilized on a porous support material.

Applications in Chiral Resolution

Chiral resolution, the separation of a racemic mixture into its constituent enantiomers, is of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological activities. wikipedia.org Chiral amines are frequently used as resolving agents, forming diastereomeric salts with a racemic acid that can then be separated by crystallization. wikipedia.orgrsc.org

If this compound were to be synthesized in an enantiomerically pure form, it could potentially serve as a chiral resolving agent for racemic acids. The efficiency of the resolution would depend on the ability of the diastereomeric salts to form well-defined crystals with significantly different solubilities.

Furthermore, chiral pyrrolidine derivatives are widely used as organocatalysts in asymmetric synthesis. rsc.org Chiral derivatives of this compound could potentially be employed as catalysts or as chiral auxiliaries to control the stereochemical outcome of a chemical reaction. tcichemicals.com The development of synthetic routes to enantiomerically pure forms of this compound would be a critical first step in exploring these applications.

Future Directions and Emerging Research Opportunities for 1,4,4 Trimethylpyrrolidin 3 Amine Research

Development of More Efficient, Sustainable, and Scalable Synthetic Routes

The future synthesis of 1,4,4-Trimethylpyrrolidin-3-amine and its analogs will likely move beyond traditional methods towards more sophisticated and sustainable strategies. Modern organic synthesis offers a rich toolbox for constructing highly substituted pyrrolidine (B122466) rings with high efficiency and stereocontrol. nih.govacs.org Key areas for development include the adoption of catalytic systems that minimize waste and improve atom economy.

Promising approaches include iridium-catalyzed transfer hydrogenation, which can facilitate the reductive amination of diketones with anilines to form N-aryl-substituted pyrrolidines, a method noted for its operational simplicity. nih.gov Another avenue involves multicomponent reactions (MCRs), which can construct complex pyrrolidine derivatives in a single step from simple precursors, significantly improving efficiency. nih.gov Furthermore, leveraging bio-based starting materials, such as proline, presents a sustainable pathway to chiral pyrrolidine derivatives. rsc.orgmdpi.com The development of metal-free catalytic systems, such as those using iodine or acid promotion, also aligns with the principles of green chemistry by avoiding heavy metal waste. researchgate.netorganic-chemistry.org

Table 1: Comparison of Potential Synthetic Strategies for Substituted Pyrrolidines

| Synthetic Strategy | Key Advantages | Potential for this compound | Key References |

|---|---|---|---|

| Catalytic Reductive Amination | High efficiency, use of simple precursors, operational simplicity. | Adaptable for creating N-substituted derivatives from a suitable diketone precursor. | nih.gov |

| Multicomponent Reactions (MCRs) | High atom economy, single-step complexity generation, reduced purification steps. | Could enable rapid assembly of the core structure or its derivatives in one pot. | nih.gov |

| [3+2] Cycloadditions | Excellent stereocontrol, formation of multiple stereocenters simultaneously. | Ideal for creating stereochemically complex analogs. | acs.org |

| Intramolecular C-H Amination | High regioselectivity, use of readily available substrates, metal-free options. | A direct route to the pyrrolidine ring from an acyclic amine precursor. | researchgate.netorganic-chemistry.org |

| Bio-based Synthesis | Sustainable, access to chiral pool starting materials (e.g., proline). | Could provide an enantiomerically pure scaffold for further elaboration. | rsc.orgmdpi.com |

Expansion of the Derivatization Library for Untapped Applications

The primary amine functionality of this compound is a critical handle for chemical modification, offering a gateway to a vast chemical space. The systematic expansion of a derivatization library is a cornerstone of modern drug discovery and materials science, enabling the exploration of structure-activity relationships (SAR). nih.govfrontiersin.org Derivatization can convert the polar amine into other functional groups, enhancing properties like stability, lipophilicity, and biological target engagement. researchgate.net

Future research will focus on reacting the amine with a diverse set of electrophilic reagents to generate a library of novel compounds. Key derivatization reactions include acylation with acid chlorides or anhydrides to form amides, reaction with sulfonyl chlorides to produce sulfonamides, and further reductive amination to yield more complex amines. researchgate.netacs.org Each new derivative could be screened for a wide range of biological activities, such as antibacterial, antiviral, or enzyme inhibitory effects, given the established pharmacological relevance of the pyrrolidine core. frontiersin.orgresearchgate.net

Table 2: Potential Derivatization Strategies and Their Applications

| Reagent Class | Resulting Functional Group | Potential Applications of Derivatives | Key References |

|---|---|---|---|

| Acid Chlorides / Anhydrides | Amide | Enzyme inhibitors, receptor ligands, structural probes. | acs.org |

| Sulfonyl Chlorides | Sulfonamide | Antibacterials, diuretics, anti-diabetic agents. | frontiersin.org |

| Aldehydes / Ketones (Reductive Amination) | Secondary / Tertiary Amine | CNS agents, modulators of protein-protein interactions. | nih.gov |

| Isocyanates / Isothiocyanates | Urea / Thiourea | Anticancer agents, kinase inhibitors. | nih.gov |

| Chloroformates | Carbamate (B1207046) | Protecting groups, prodrugs, bioactive molecules. | researchgate.net |

Integration with Automated Synthesis and Flow Chemistry Methodologies

The transition from traditional batch synthesis to automated and continuous flow chemistry represents a paradigm shift in chemical production, offering enhanced safety, efficiency, and scalability. mdpi.comspringerprofessional.deresearchgate.net Flow chemistry is particularly advantageous for handling hazardous intermediates, controlling highly exothermic reactions, and enabling seamless multi-step syntheses. bohrium.comdurham.ac.uk

For a molecule like this compound, integrating its synthesis into a flow chemistry platform could allow for safer handling of reagents and better control over reaction parameters, leading to higher yields and purity. mdpi.combohrium.com Furthermore, automated flow systems can be programmed to generate large libraries of derivatives by systematically varying reagents and conditions, a process known as high-throughput synthesis. researchgate.netsyrris.com This technology dramatically accelerates the cycle of designing, synthesizing, and testing new compounds, making it a vital tool for future research. durham.ac.ukresearchgate.networktribe.com The direct scaling from discovery to production without extensive re-optimization is another significant benefit. syrris.com

Table 3: Comparison of Batch vs. Flow Synthesis for Heterocyclic Compounds

| Feature | Batch Synthesis | Flow Chemistry | Key References |

|---|---|---|---|

| Safety | Difficult to control exotherms; potential accumulation of hazardous intermediates. | Superior heat transfer; small reaction volumes; in-situ generation of unstable species. | mdpi.comspringerprofessional.de |

| Scalability | Often requires significant re-optimization; challenges in heat/mass transfer. | Directly scalable by running the system for longer; predictable performance. | researchgate.netsyrris.com |

| Efficiency | Can involve long reaction times and tedious workup/purification steps. | Reduced reaction times; potential for in-line purification and telescoped reactions. | bohrium.comdurham.ac.uk |

| Reproducibility | Can be variable due to mixing and temperature gradients. | Precise control over parameters ensures high reproducibility. | researchgate.net |

| Automation | Possible with robotic systems but can be complex. | Inherently suited for automation and integration with real-time analysis. | syrris.com |

Application of Advanced In-Situ Characterization Techniques

A deep understanding of reaction mechanisms is crucial for optimizing synthetic routes. Advanced in-situ characterization techniques, which monitor reactions in real-time, provide invaluable insights into reaction kinetics, intermediates, and catalyst behavior. nih.govnumberanalytics.com Applying these methods to the synthesis of this compound could illuminate the transformation pathways, enabling rational optimization of conditions for yield, selectivity, and speed.

Techniques such as in-situ Infrared (IR) and Raman spectroscopy can track the concentration of reactants, products, and intermediates by monitoring their characteristic vibrational modes. numberanalytics.comnumberanalytics.com In-situ Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information about species present in the reaction mixture without the need for sampling. nih.gov These tools are especially powerful when coupled with flow chemistry systems, allowing for rapid, automated reaction analysis and optimization. researchgate.net This approach provides a more complete picture than traditional ex-situ analyses and is essential for developing robust and efficient chemical processes. nih.gov

Table 4: In-Situ Characterization Techniques for Amine Synthesis

| Technique | Information Provided | Application in Synthesis | Key References |

|---|---|---|---|

| Infrared (IR) Spectroscopy | Vibrational modes of functional groups (e.g., C=O, N-H). | Monitoring reactant consumption and product formation; reaction kinetics. | numberanalytics.comnumberanalytics.com |

| Raman Spectroscopy | Molecular vibrations; complementary to IR, good for aqueous systems. | Identifying catalyst states, intermediates, and structural changes. | numberanalytics.comnumberanalytics.com |

| Nuclear Magnetic Resonance (NMR) | Detailed molecular structure and quantification of species. | Unambiguous identification of intermediates and byproducts; mechanistic studies. | nih.gov |

| Mass Spectrometry (MS) | Molecular weight of reaction components. | Detecting transient intermediates when coupled with appropriate sampling. | nih.gov |

Synergy between Theoretical Insights and Experimental Design for Targeted Compound Development

The modern approach to chemical research, particularly in drug discovery, relies heavily on the synergy between computational modeling and experimental synthesis. researchgate.netnih.gov This strategy allows for the rational design of molecules with desired properties, focusing laboratory efforts on the most promising candidates and thereby saving significant time and resources.

For this compound, theoretical methods like Density Functional Theory (DFT) and molecular docking can be employed to predict the physicochemical properties and biological activity of virtual derivatives. nih.govnih.govresearchgate.net For instance, computational screening could identify which modifications to the pyrrolidine scaffold are most likely to enhance binding to a specific protein target. ekb.eg These theoretical predictions then guide the experimental chemist to synthesize a smaller, more focused library of compounds for biological evaluation. nih.gov This iterative cycle of prediction, synthesis, and testing is a powerful engine for targeted compound development, enabling the creation of molecules optimized for a specific application. researchgate.net

Table 5: Workflow for Integrated Theoretical and Experimental Design

| Step | Activity | Tools / Methods | Desired Outcome | Key References |

|---|---|---|---|---|

| 1. Target Identification | Define the biological target or desired material property. | Literature review, bioinformatics. | A validated target (e.g., an enzyme) or property (e.g., conductivity). | frontiersin.org |

| 2. In-Silico Design & Screening | Generate a virtual library of derivatives; predict their properties and binding affinity. | Molecular docking, DFT calculations, QSAR models. | A ranked list of promising candidate molecules. | nih.govnih.govekb.eg |

| 3. Targeted Synthesis | Synthesize the highest-ranking candidates from the virtual screen. | Efficient synthetic routes (e.g., flow chemistry, MCRs). | Pure samples of the designed compounds for testing. | nih.govdurham.ac.uk |

| 4. Experimental Validation | Test the synthesized compounds for the desired activity or property. | In-vitro assays, physical property measurements. | Confirmation of predicted activity; structure-activity relationship (SAR) data. | researchgate.net |

| 5. Model Refinement | Use experimental data to improve the accuracy of the computational models. | Machine learning, statistical analysis. | A more predictive model for the next design cycle. | researchgate.net |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.